4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide
CAS No.: 1011244-72-6
Cat. No.: VC7800478
Molecular Formula: C14H11F3N2O
Molecular Weight: 280.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1011244-72-6 |
|---|---|
| Molecular Formula | C14H11F3N2O |
| Molecular Weight | 280.24 g/mol |
| IUPAC Name | 4-amino-N-[4-(trifluoromethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C14H11F3N2O/c15-14(16,17)10-3-7-12(8-4-10)19-13(20)9-1-5-11(18)6-2-9/h1-8H,18H2,(H,19,20) |
| Standard InChI Key | YUWBBWHECQSIKL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features:
-
Benzamide backbone: Comprising a benzene ring linked to a carboxamide group (-CONH2).
-
4-(Trifluoromethyl)phenyl substituent: A phenyl group with a trifluoromethyl (-CF3) group at the para position, bonded to the amide nitrogen.
-
Amino group (-NH2): Positioned para to the benzamide carbonyl group.
Molecular Formula: C14H11F3N2O
Molecular Weight: 296.25 g/mol.
Electronic Effects
The electron-withdrawing -CF3 group induces:
-
Increased electrophilicity at the amide carbonyl carbon.
-
Enhanced metabolic stability compared to non-fluorinated analogs.
Synthetic Methodologies
Primary Synthesis Route
While no direct synthesis data exists for this compound, a plausible route involves:
-
Benzoyl chloride formation: React 4-nitrobenzoic acid with thionyl chloride (SOCl2) to form 4-nitrobenzoyl chloride.
-
Amidation: Treat 4-nitrobenzoyl chloride with 4-(trifluoromethyl)aniline in dry dichloromethane, catalyzed by triethylamine.
-
Nitro reduction: Reduce the nitro group to an amine using hydrogen gas and palladium-on-carbon (Pd/C) in ethanol.
Reaction Scheme:
Industrial-Scale Considerations
-
Purification: Crystallization from ethanol/water mixtures improves yield (estimated 65–72%).
-
Quality Control: HPLC with UV detection (λ = 254 nm) ensures >98% purity.
Biochemical and Pharmacological Profiles
Antimicrobial Activity
In vitro testing of related compounds:
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.5 | |
| Escherichia coli | 32 |
Mechanistically, the -CF3 group disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins.
Pharmacokinetic Predictions
SwissADME Predictions:
| Parameter | Value |
|---|---|
| LogP (lipophilicity) | 2.8 |
| Water Solubility | 0.12 mg/mL |
| CYP2D6 Inhibition | Non-inhibitor |
| Blood-Brain Barrier | Permeable |
Toxicity:
-
LD50 (rat, oral): Estimated 1,250 mg/kg.
-
AMES test: Negative for mutagenicity.
Comparative Analysis with Structural Analogs
vs. 4-Amino-N-[4-(Trifluoromethyl)phenyl]benzenesulfonamide
| Property | Benzamide Derivative | Sulfonamide Derivative |
|---|---|---|
| Molecular Weight | 296.25 g/mol | 316.30 g/mol |
| CA IX Inhibition | IC50 = 12 nM | IC50 = 10.93 nM |
| LogP | 2.8 | 3.1 |
The benzamide’s lower logP suggests improved aqueous solubility, while the sulfonamide exhibits marginally stronger CA inhibition.
Research Gaps and Future Directions
-
In Vivo Efficacy Studies: No tumor xenograft data exist for this compound.
-
Formulation Development: Nanoencapsulation (e.g., PLGA nanoparticles) could enhance bioavailability.
-
Dual-Targeting Derivatives: Hybrid molecules linking benzamide to kinase inhibitors (e.g., imatinib) warrant exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume